molecular formula C21H25N3O4S B2775698 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-ethoxyphenyl)urea CAS No. 946219-34-7

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-ethoxyphenyl)urea

Cat. No. B2775698
CAS RN: 946219-34-7
M. Wt: 415.51
InChI Key: BSVQQLNJBSRTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-ethoxyphenyl)urea, also known as L-753,037, is a synthetic compound that belongs to the class of selective cyclooxygenase-2 (COX-2) inhibitors. COX-2 inhibitors are a type of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the production of prostaglandins, which are responsible for inflammation, pain, and fever. L-753,037 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Molecular Docking and Anticonvulsant Activity

  • A study conducted molecular docking and evaluated the anticonvulsant activity of related sulfonylurea derivatives, highlighting the potential of these compounds in anticonvulsant drug development (Thakur et al., 2017).

Antitumor Activities and Docking Study

  • Research on a closely related compound demonstrated its structure and antitumor activity, along with a docking study into the CDK4 protein, suggesting potential applications in cancer treatment (Ch Hu et al., 2018).

Chemistry of Ureidobenzenesulfonyl Chlorides

  • A study explored the chemistry of ureidobenzenesulfonyl chlorides, providing insights into the reactions and products of similar sulfonylurea compounds, which could be relevant for pharmaceutical development (Akhtar et al., 1977).

5-HT1D Receptor Agonist Properties

  • Investigation into the agonist activity of related indolyethylamines at 5-HT1D receptors, which are significant for their implications in neurological disorders and drug design (Barf et al., 1996).

Synthesis of Imidazol-2-one Derivatives

  • The synthesis and potential biological activity of 1-(arylsulfonyl)-(1H,3H)-imidazol-2-ones were studied, indicating the diverse applications of sulfonylurea derivatives in medicinal chemistry (Brzozowski & Sławiński, 2004).

Stability and Degradation Studies

  • Research on the stability and degradation of sulfosulfuron, a related sulfonylurea herbicide, under various conditions, provides insights into the environmental impact and degradation pathways of similar compounds (Saha & Kulshrestha, 2002).

Docking Studies and Biological Activity

  • A study synthesized new urea derivatives and evaluated their antimicrobial and antioxidant activities, emphasizing the utility of sulfonylurea derivatives in creating new therapeutics (Chandrasekhar et al., 2019).

properties

IUPAC Name

1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-4-28-17-11-9-16(10-12-17)23-21(25)22-13-14-29(26,27)20-15(2)24(3)19-8-6-5-7-18(19)20/h5-12H,4,13-14H2,1-3H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVQQLNJBSRTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-ethoxyphenyl)urea

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